

A Technical Guide to the Spectroscopic Data of Chloro(phenoxy)phosphinate

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Compound of Interest

Compound Name: Chloro(phenoxy)phosphinate

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **Chloro(phenoxy)phosphinate**. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic characteristics based on the analysis of analogous compounds and foundational principles of spectroscopy. It also outlines a detailed experimental protocol for its synthesis and subsequent characterization.

Experimental Protocol: Synthesis of Chloro(phenoxy)phosphinate

A plausible and direct method for the synthesis of **Chloro(phenoxy)phosphinate** is the controlled reaction of phenol with phosphorus oxychloride (phosphoryl chloride). This reaction proceeds by the nucleophilic attack of the phenolic oxygen on the phosphorus atom, leading to the displacement of a chlorine atom. To favor the formation of the monosubstituted product, the reaction conditions must be carefully controlled.

Materials and Reagents:

- Phenol (C₆H₅OH)
- Phosphorus oxychloride (POCl₃)^[1]

- Anhydrous diethyl ether or dichloromethane (as solvent)
- Triethylamine (as HCl scavenger, optional)
- Anhydrous sodium sulfate (for drying)
- Apparatus for reaction under inert atmosphere (e.g., Schlenk line)
- Rotary evaporator
- Distillation apparatus for vacuum distillation

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with a solution of phenol in anhydrous diethyl ether.
- The flask is cooled in an ice bath to 0 °C.
- Phosphorus oxychloride, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel to the stirred solution of phenol over a period of 30-60 minutes. A molar ratio of 1:1 is recommended to maximize the yield of the desired product.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ^{31}P NMR spectroscopy.
- If triethylamine is used as an HCl scavenger, it is added to the reaction mixture prior to the addition of phosphorus oxychloride. The resulting triethylamine hydrochloride salt will precipitate out of the solution.
- The reaction mixture is then filtered to remove any precipitate.
- The filtrate is washed sequentially with cold, dilute hydrochloric acid, a saturated sodium bicarbonate solution, and brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by vacuum distillation to yield **Chloro(phenoxy)phosphinate** as a colorless to light-yellow liquid.^[2]

Spectroscopic Data

The following sections detail the expected spectroscopic data for

Chloro(phenoxy)phosphinate. The values are presented in structured tables for clarity and are based on typical ranges observed for similar organophosphorus compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be dominated by signals from the aromatic protons of the phenoxy group. The chemical shifts will be influenced by the electron-withdrawing nature of the phosphinate group.

Proton	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
ortho-H (H2, H6)	7.20 - 7.40	Doublet of doublets (dd)	³ JHH ≈ 7-9, ⁴ JHP ≈ 1-3
meta-H (H3, H5)	7.40 - 7.60	Triplet of doublets (td)	³ JHH ≈ 7-9, ⁵ JHP < 1
para-H (H4)	7.30 - 7.50	Triplet (t)	³ JHH ≈ 7-9

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons of the phenoxy group. The carbon attached to the oxygen will be significantly influenced by the phosphorus atom, exhibiting a C-P coupling.

Carbon	Expected Chemical Shift (δ , ppm)	Coupling
C1 (C-O-P)	150 - 155	$^2J_{CP} \approx 5-10$ Hz
C2, C6 (ortho)	120 - 125	$^3J_{CP} \approx 2-5$ Hz
C3, C5 (meta)	129 - 132	$^4J_{CP} < 2$ Hz
C4 (para)	125 - 128	$^5J_{CP} \approx 0$ Hz

^{31}P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool for organophosphorus compounds. For **Chloro(phenoxy)phosphinate**, a single resonance is expected in the region typical for pentavalent phosphorus compounds with P=O, P-O-Ar, and P-Cl bonds.

Nucleus	Expected Chemical Shift (δ , ppm)
^{31}P	+5 to +15

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional Group	Expected Absorption Frequency (cm^{-1})	Intensity
P=O Stretch	1250 - 1300	Strong
P-O-C (Aryl) Stretch	1150 - 1250 (asymmetric), 900 - 1000 (symmetric)	Strong
P-Cl Stretch	500 - 600	Medium to Strong
C-H (Aromatic) Stretch	3030 - 3100	Medium to Weak
C=C (Aromatic) Stretch	1450 - 1600	Medium

Mass Spectrometry (MS)

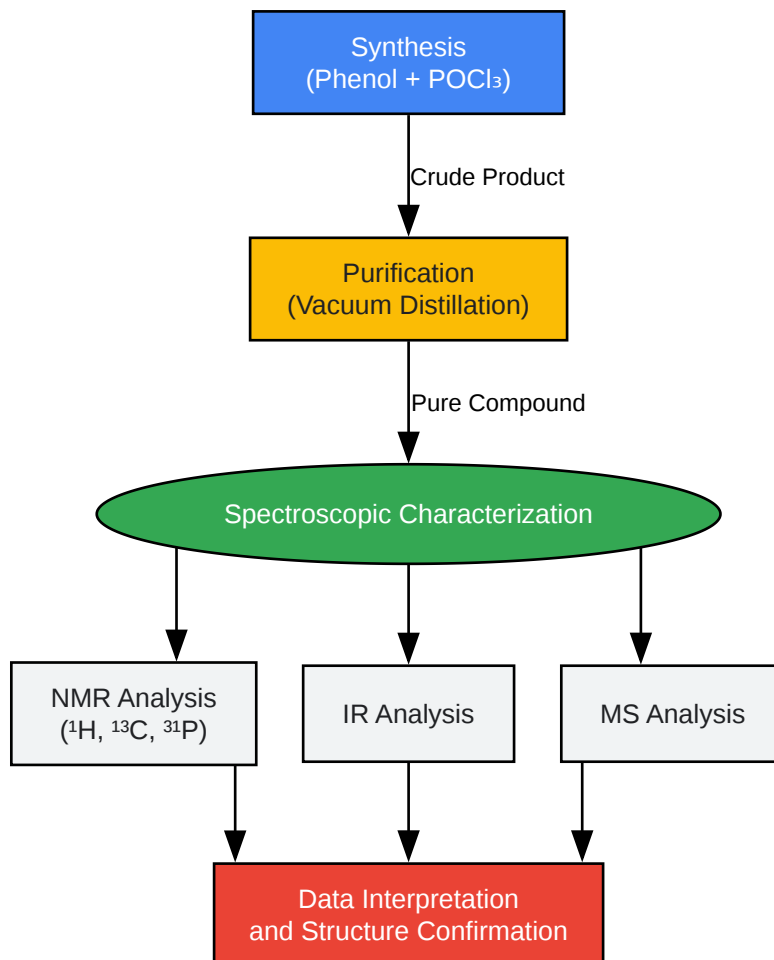
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments ($^{35}\text{Cl}/^{37}\text{Cl}$ ratio of approximately 3:1).

Ion	Expected m/z	Notes
$[\text{M}]^+$ (Molecular Ion)	192/194	Isotopic pattern for one chlorine atom.
$[\text{M} - \text{Cl}]^+$	157	Loss of a chlorine radical.
$[\text{C}_6\text{H}_5\text{O}]^+$	93	Cleavage of the P-O bond, formation of the phenoxy radical cation.
$[\text{PO}_2\text{Cl}]^+$	98/100	Fragment corresponding to the chlorophosphinoyl moiety.
$[\text{C}_6\text{H}_5]^+$	77	Loss of the OPOCl group.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of **Chloro(phenoxy)phosphinate**.

Workflow for Synthesis and Analysis of Chloro(phenoxy)phosphinate



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Synthesis and Analysis Workflow

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References

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Phone: (601) 213-4426

Email: info@benchchem.com